molecular formula C10H12O4 B1270617 Ethyl 5-acetyl-2-methylfuran-3-carboxylate CAS No. 19615-50-0

Ethyl 5-acetyl-2-methylfuran-3-carboxylate

Cat. No. B1270617
CAS RN: 19615-50-0
M. Wt: 196.2 g/mol
InChI Key: ANOCIKNIQRBSKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-acetyl-2-methylfuran-3-carboxylate involves reactions that yield this compound as a product or as an intermediate in the synthesis of more complex molecules. For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be obtained from a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing a method that might be adaptable for the synthesis of ethyl 5-acetyl-2-methylfuran-3-carboxylate (Guo Pusheng, 2009). Furthermore, compounds with structural similarities have been synthesized through various methodologies, indicating the versatile approaches available for synthesizing compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of ethyl 5-acetyl-2-methylfuran-3-carboxylate and related compounds has been elucidated using techniques like HPLC, X-ray, FT-IR, NMR, and MS. These studies provide detailed information on the molecular geometry, bond lengths, angles, and stereochemistry of these compounds, contributing to a deeper understanding of their chemical behavior and properties. For example, the structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been thoroughly investigated, offering insights into the molecular structure of similar compounds (Anna Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Ethyl 5-acetyl-2-methylfuran-3-carboxylate participates in various chemical reactions, leading to the formation of different products. These reactions include chloroethylation, alkylation with secondary amines, and reactions with nucleophiles, demonstrating the compound's reactivity and functional group transformations. The synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate illustrate the types of chemical transformations that ethyl 5-acetyl-2-methylfuran-3-carboxylate might undergo (L. М. Pevzner, 2007).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 5-acetyl-2-methylfuran-3-carboxylate has been involved in the synthesis of various chemicals. For example, it has been used in the synthesis of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, showcasing its utility in creating furan-based compounds with potential applications in chemical industries (Remizov et al., 2015).

Fluorescence Properties

  • The compound has also been studied for its novel fluorescence properties, indicating its potential application in fields like bioimaging or material sciences (Guo Pusheng, 2009).

Chemical Reactions and Stability

  • Its reactivity with nucleophiles and stability of its furylthiadiazole fragment during transformations are of interest, demonstrating its potential in synthetic chemistry for creating diverse chemical structures (Pevzner, 2007).

Biomedical Research

  • Although directly related studies on Ethyl 5-acetyl-2-methylfuran-3-carboxylate in biomedical research are limited, its derivatives and similar compounds have been explored for various biological activities, including antimicrobial and cytotoxic effects (Mabkhot et al., 2015). This suggests potential areas of exploration for Ethyl 5-acetyl-2-methylfuran-3-carboxylate in drug discovery and pharmaceutical research.

properties

IUPAC Name

ethyl 5-acetyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCIKNIQRBSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-methylfuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Hagiwara, K Sato, D Nishino, T Hoshi… - Journal of the …, 2001 - pubs.rsc.org
The reaction of enolates of 1,3-dicarbonyl compounds with α-halo-α,β-unsaturated carbonyl compounds affords 2,4-diacyldihydrofuran derivatives in the presence of DBU in THF. …
Number of citations: 74 pubs.rsc.org

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